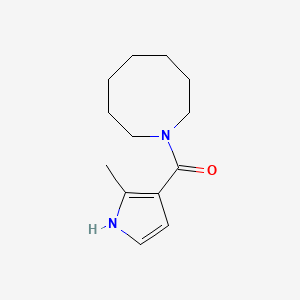
azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone, also known as AZM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrole and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been reported that this compound inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, this compound has been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, this compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in vitro and in vivo. Furthermore, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone in lab experiments is its low toxicity. This compound has been found to exhibit low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in lab experiments.
Zukünftige Richtungen
There are several future directions for research on azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone. One future direction is the investigation of the molecular targets of this compound. While the mechanism of action of this compound is not fully understood, identifying its molecular targets could provide insight into its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various therapeutic applications. Furthermore, investigating the potential synergistic effects of this compound with other compounds could lead to the development of more effective therapies. Finally, investigating the potential side effects of this compound is also important for its safe use in therapeutic applications.
Synthesemethoden
Azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone can be synthesized by reacting 2-methyl-1H-pyrrole-3-carbaldehyde with 1,2-diaminocyclohexane in the presence of acetic acid. The resulting compound is then treated with acetic anhydride to obtain this compound. This synthesis method has been reported in several scientific publications and has been found to be reliable and efficient.
Wissenschaftliche Forschungsanwendungen
Azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone has been found to exhibit various scientific research applications. It has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Furthermore, this compound has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
azocan-1-yl-(2-methyl-1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-12(7-8-14-11)13(16)15-9-5-3-2-4-6-10-15/h7-8,14H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBNJHRRRIEKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-1H-pyridin-2-one](/img/structure/B7584051.png)
![3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile](/img/structure/B7584056.png)

![Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584066.png)


![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)

![N-methyl-3-(1-thia-4-azaspiro[5.5]undecan-4-yl)propanamide](/img/structure/B7584107.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B7584121.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)

![N-(5,6-dimethylpyridazin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B7584138.png)

